molecular formula C15H23N5O2 B2898025 ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 685109-22-2

ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2898025
CAS No.: 685109-22-2
M. Wt: 305.382
InChI Key: BWLBZNHBQXJOGS-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and various functional groups that contribute to its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, the reaction of 3-amino-1-methyl-1H-pyrazole with ethyl acetoacetate under acidic conditions can yield the desired pyrazolo[3,4-b]pyridine intermediate .

Subsequent steps involve the introduction of the dimethylamino propyl group and the ethyl ester functionality. This can be accomplished through nucleophilic substitution reactions and esterification processes. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.

    Indole Derivatives: Indole derivatives also possess a fused heterocyclic system and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 4-[3-(dimethylamino)propylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-5-22-15(21)12-9-17-14-11(10-18-20(14)4)13(12)16-7-6-8-19(2)3/h9-10H,5-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBZNHBQXJOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCCN(C)C)C=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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